5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a key intermediate through a Claisen-Schmidt condensation, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine
Uniqueness
5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific thieno[3,2-c]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C16H19NO2S/c1-18-14-7-12(8-15(9-14)19-2)10-17-5-3-16-13(11-17)4-6-20-16/h4,6-9H,3,5,10-11H2,1-2H3 |
InChI Key |
NWSQASNTEKCPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC3=C(C2)C=CS3)OC |
Origin of Product |
United States |
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